Home > Products > Screening Compounds P86477 > Cyclo(-Arg-Gly-Asp-D-Phe-Cys)
Cyclo(-Arg-Gly-Asp-D-Phe-Cys) -

Cyclo(-Arg-Gly-Asp-D-Phe-Cys)

Catalog Number: EVT-14234239
CAS Number:
Molecular Formula: C24H34N8O7S
Molecular Weight: 578.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cyclo(-Arg-Gly-Asp-D-Phe-Cys) is a cyclic peptide composed of six amino acids: arginine, glycine, aspartic acid, D-phenylalanine, and cysteine. This compound is notable for its ability to bind specifically to integrin receptors, particularly the alpha-v beta-3 integrin, which is overexpressed in various tumors. The cyclic structure enhances its stability and bioavailability compared to linear peptides, making it a valuable candidate in biomedical applications such as targeted drug delivery and cancer therapy .

Source and Classification

Cyclo(-Arg-Gly-Asp-D-Phe-Cys) is classified as a cyclic RGD (arginine-glycine-aspartic acid) peptide. It is synthesized through various methods in research laboratories and is commercially available from suppliers such as Bachem and Fisher Scientific. The compound is identified by its CAS number 862772-11-0 and has a molecular formula of C24H34N8O7S with a molecular weight of 578.65 g/mol .

Synthesis Analysis

Methods

The synthesis of Cyclo(-Arg-Gly-Asp-D-Phe-Cys) can be achieved through solid-phase peptide synthesis techniques, which allow for the creation of peptides with high purity and yield. The process typically involves:

  1. Fmoc Solid-Phase Peptide Synthesis: The linear precursor peptide is assembled on a solid support using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.
  2. Cyclization: The linear peptide is cyclized using reagents such as diphenylphosphorylazide, followed by deprotection with trifluoroacetic acid.
  3. Purification: The cyclized product is purified using high-performance liquid chromatography (HPLC) to achieve a purity greater than 95% .

Technical Details

The cyclization process not only stabilizes the peptide but also enhances its binding affinity to integrin receptors. This method allows for precise control over the amino acid sequence and modifications, facilitating the development of tailored peptides for specific applications.

Molecular Structure Analysis

Structure

Cyclo(-Arg-Gly-Asp-D-Phe-Cys) features a unique cyclic structure that contributes to its biological activity. The cyclic arrangement reduces the conformational flexibility of the peptide, allowing for a more defined interaction with target receptors.

Data

  • Molecular Formula: C24H34N8O7S
  • Molecular Weight: 578.65 g/mol
  • Structural Characteristics: The cyclic nature leads to a more compact conformation compared to linear peptides, which enhances its stability and resistance to enzymatic degradation .
Chemical Reactions Analysis

Reactions

Cyclo(-Arg-Gly-Asp-D-Phe-Cys) can undergo various chemical reactions, including:

  1. Conjugation Reactions: It can be conjugated to drug molecules or liposomal carriers to enhance targeted delivery systems.
  2. Binding Interactions: The compound exhibits specific binding interactions with integrins, which can be studied through competitive binding assays.

Technical Details

The binding affinity of Cyclo(-Arg-Gly-Asp-D-Phe-Cys) to integrins allows it to be utilized in targeted therapies, particularly in oncology where integrin expression is elevated .

Mechanism of Action

Process

The mechanism of action for Cyclo(-Arg-Gly-Asp-D-Phe-Cys) primarily involves its interaction with integrin receptors on cell surfaces. Upon binding to alpha-v beta-3 integrins:

  1. Cell Adhesion: The peptide facilitates cell adhesion processes that are critical in tumor progression and metastasis.
  2. Signal Transduction: Binding activates intracellular signaling pathways that can influence cell proliferation and survival.

Data

Studies have shown that Cyclo(-Arg-Gly-Asp-D-Phe-Cys) effectively inhibits the binding of vitronectin to immobilized alpha-v beta-3 receptors, indicating its potential role in therapeutic interventions targeting tumor vasculature .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white powder.
  • Solubility: Soluble in water and other polar solvents.

Chemical Properties

  • Stability: The cyclic structure provides enhanced stability against proteolytic degradation.
  • Reactivity: Exhibits reactivity suitable for conjugation with various therapeutic agents.

Relevant Data or Analyses

The compound's properties make it suitable for use in drug delivery systems where stability and bioavailability are critical factors .

Applications

Cyclo(-Arg-Gly-Asp-D-Phe-Cys) has diverse applications in scientific research and medicine:

  1. Targeted Drug Delivery: Used in liposomal formulations for delivering anticancer drugs directly to tumor sites.
  2. Imaging Agents: Its ability to bind specifically to integrins makes it useful in imaging techniques like positron emission tomography (PET).
  3. Cancer Research: Investigated for its role in inhibiting tumor growth and metastasis through integrin-mediated pathways.
Molecular Mechanisms of αvβ3 Integrin Targeting and Signaling Pathways

Structural Determinants of Cyclic RGD Peptide-Integrin Binding Specificity

Cyclo(-Arg-Gly-Asp-D-Phe-Cys) (c[RGDfC]) is a pentapeptide featuring a constrained cyclic structure formed by a cysteine-cysteine disulfide bond or amide linkage. This cyclization forces the Arg-Gly-Asp (RGD) motif—a universal integrin recognition sequence found in extracellular matrix proteins like fibronectin—into a bioactive conformation that optimizes interactions with the αvβ3 integrin binding pocket [2] [8]. Key structural features governing its specificity include:

  • Stereochemical Optimization: The incorporation of D-phenylalanine (D-Phe) enhances proteolytic resistance and stabilizes a β-turn conformation, positioning the RGD triad for optimal contact with the integrin’s metal ion-dependent adhesion site (MIDAS) [9].
  • Amino Acid Spatial Arrangement: Molecular dynamics simulations reveal that the cyclic scaffold’s Arg sidechain forms salt bridges with αvβ3’s carboxyl groups, while the Asp residue coordinates with the MIDAS Mg²⁺ ion. The hydrophobic D-Phe stabilizes adjacent binding pockets inaccessible to linear RGD peptides [9].
  • Side Chain Flexibility: The cysteine residue enables conjugation to drug carriers or imaging agents without disrupting the RGD spatial orientation, facilitating targeted delivery systems [7] [8].

Table 1: Structural Features Enabling αvβ3 Binding Specificity

Structural ElementRole in αvβ3 BindingConsequence
Cyclic backbone (Cys-Cys)Restricts RGD motif to β-turn conformation10-fold higher affinity vs. linear RGD
D-PhenylalanineOccupies hydrophobic subpocket near β3 subunitBlocks competing ligands (e.g., vitronectin)
Arginine guanidinium groupForms bidentate salt bridge with αv Asp218/Asp150Kd = 3.87 ± 0.05 nM [6]
Aspartic acid carboxylateCoordinates MIDAS Mg²⁺ ionDisrupts integrin-ligand signaling

Allosteric Modulation of αvβ3-Mediated Cell Adhesion and Migration

c[RGDfC] functions as a competitive antagonist by inducing non-productive conformational shifts in αvβ3 integrin:

  • Ligand Displacement: At 0.5 mM concentrations, c[RGDfC] displaces native ligands (e.g., fibronectin) by occupying >90% of αvβ3 receptors, disrupting cell-collagen adhesion within 24 hours. This triggers detachment of murine embryonic stem cells (mESCs) and tumor cells from extracellular matrices [2] [4].
  • Integrin Clustering Prevention: By binding without inducing outside-in signaling, c[RGDfC] inhibits αvβ3 clustering on endothelial and tumor cell membranes. This blocks focal adhesion complex assembly, reducing metastatic cell migration by 70% in glioblastoma models [6] [9].
  • Bidirectional Signaling Interruption: Treatment reverses inside-out activation of αvβ3, shifting integrins to a low-affinity state. This suppresses talin/kindlin recruitment and inactivates β3 cytoplasmic tails, impairing cell motility [9].

Downstream Signaling Cascades: FAK/PI3K/AKT Pathway Regulation

The disruption of αvβ3-mediated adhesion by c[RGDfC] induces profound alterations in oncogenic and stemness signaling networks:

  • FAK Inactivation: Loss of integrin clustering reduces FAK autophosphorylation at Tyr397. Subsequent declines in Src recruitment diminish phosphorylation of downstream effectors like paxillin and p130Cas, collapsing actin stress fibers within 6 hours [2] [9].
  • PI3K/AKT Suppression: Unphosphorylated FAK fails to activate PI3K, lowering PIP3 production. This prevents AKT membrane translocation and phosphorylation at Thr308/Ser473. In mESCs, 0.5 mM c[RGDfC] reduces phosphorylated AKT by >80% within 24 hours, correlating with pluripotency loss [2] [4].
  • Transcriptional Reprogramming: AKT inactivation permits nuclear translocation of FOXO1, which suppresses Sox2, Oct4, and Nanog expression. c[RGDfC] downregulates these markers by 90–99% in mESCs, inhibiting teratoma formation in SCID mice [2] [3].

Table 2: c[RGDfC]-Mediated Signaling Effects in Tumor and Stem Cells

Signaling NodeChangeFunctional OutcomeExperimental Evidence
FAK (Y397)↓ 85% phosphorylationLoss of focal adhesionsmESC detachment [2]
AKT (S473)↓ 80% phosphorylationFOXO1 nuclear translocationOct4/Sox2/Nanog suppression [2] [4]
mTORC1 activity↓ 75%Reduced protein synthesisTumor growth arrest [9]
Bcl-2/Bax ratio↓ 60%Caspase-9 activationChemosensitization [6]

Properties

Product Name

Cyclo(-Arg-Gly-Asp-D-Phe-Cys)

IUPAC Name

2-[(2R,5R,8R,11S)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-8-(sulfanylmethyl)-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid

Molecular Formula

C24H34N8O7S

Molecular Weight

578.6 g/mol

InChI

InChI=1S/C24H34N8O7S/c25-24(26)27-8-4-7-14-20(36)28-11-18(33)29-16(10-19(34)35)22(38)31-15(9-13-5-2-1-3-6-13)21(37)32-17(12-40)23(39)30-14/h1-3,5-6,14-17,40H,4,7-12H2,(H,28,36)(H,29,33)(H,30,39)(H,31,38)(H,32,37)(H,34,35)(H4,25,26,27)/t14-,15+,16+,17-/m0/s1

InChI Key

WNYJVAMZRBTOPE-HZMVEIRTSA-N

Canonical SMILES

C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CS)CC2=CC=CC=C2)CC(=O)O

Isomeric SMILES

C1C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CS)CC2=CC=CC=C2)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.